molecular formula C27H18N2O2S B4995988 2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 6095-55-2

2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B4995988
CAS RN: 6095-55-2
M. Wt: 434.5 g/mol
InChI Key: UDKRDUSEZAPGNP-PCLIKHOPSA-N
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Description

2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, studies have shown that the compound exhibits antimicrobial and anticancer activity by inducing apoptosis in cancer cells and inhibiting the growth of bacteria and fungi. The compound has also been found to exhibit antiviral activity by inhibiting the replication of viruses.
Biochemical and physiological effects:
Studies have shown that this compound exhibits low toxicity and does not cause significant adverse effects on the body. The compound has been found to exhibit antioxidant properties and has been shown to protect cells from oxidative stress. It has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its low toxicity and lack of significant adverse effects on the body. This makes it a safe candidate for use in various experiments. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is to explore the potential application of the compound in the treatment of inflammatory diseases. Another direction is to investigate the use of the compound in the development of OLEDs. Additionally, further studies can be conducted to understand the mechanism of action of the compound and to identify any potential side effects or limitations.

Synthesis Methods

2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been synthesized using a one-pot, three-component reaction. The reaction involves the condensation of 2-aminobenzimidazole, 2-hydroxy-1-naphthaldehyde, and 2-mercaptothiazoline in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds under mild conditions, and the product is obtained in good yield.

Scientific Research Applications

2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has shown potential application in various fields of scientific research. This compound has been studied for its antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential application in the field of optoelectronics. The compound has been found to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

(2E)-2-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-26-25(32-27-28-22-13-4-5-14-23(22)29(26)27)16-19-9-2-6-15-24(19)31-17-20-11-7-10-18-8-1-3-12-21(18)20/h1-16H,17H2/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKRDUSEZAPGNP-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C=C4C(=O)N5C6=CC=CC=C6N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3/C=C/4\C(=O)N5C6=CC=CC=C6N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367458
Record name BAS 13120306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6095-55-2
Record name BAS 13120306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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